molecular formula C12H13N5 B13429163 2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile

2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B13429163
M. Wt: 227.27 g/mol
InChI Key: FIRCDIQHHIPSGK-UHFFFAOYSA-N
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Description

2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole with acetonitrile in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or the nitrile group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the pyrazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole and pyrazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological activity. Pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole: Shares the pyrazole and pyrazine rings but lacks the acetonitrile group.

    2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethanol: Similar structure with an ethanol group instead of acetonitrile.

Uniqueness

2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of the acetonitrile group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific applications, such as medicinal chemistry, where the nitrile group can participate in hydrogen bonding and other interactions .

Properties

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

2-(2-propan-2-yl-5-pyrazin-2-ylpyrazol-3-yl)acetonitrile

InChI

InChI=1S/C12H13N5/c1-9(2)17-10(3-4-13)7-11(16-17)12-8-14-5-6-15-12/h5-9H,3H2,1-2H3

InChI Key

FIRCDIQHHIPSGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=NC=CN=C2)CC#N

Origin of Product

United States

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